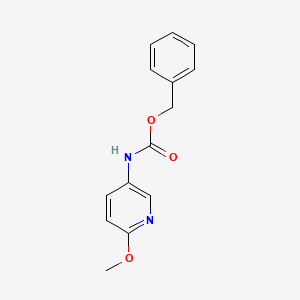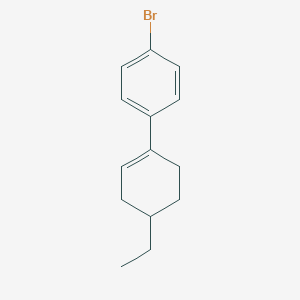
Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)- is an organic compound that features a benzene ring substituted with a bromine atom and a 4-ethyl-1-cyclohexen-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)- typically involves the bromination of a precursor compound. One common method is the bromination of 4-(4-ethyl-1-cyclohexen-1-yl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or ammonia in solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of phenols, nitriles, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated benzene derivative.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)- involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the cyclohexenyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-bromo-4-ethyl-: Similar structure but lacks the cyclohexenyl group.
Benzene, 1-bromo-4-ethenyl-: Contains an ethenyl group instead of the cyclohexenyl group.
Benzene, 1-bromo-4-ethynyl-: Contains an ethynyl group instead of the cyclohexenyl group.
Eigenschaften
CAS-Nummer |
72114-62-6 |
|---|---|
Molekularformel |
C14H17Br |
Molekulargewicht |
265.19 g/mol |
IUPAC-Name |
1-bromo-4-(4-ethylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C14H17Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h5,7-11H,2-4,6H2,1H3 |
InChI-Schlüssel |
DSQICSMRCBUXKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(=CC1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)

![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid](/img/structure/B14466689.png)

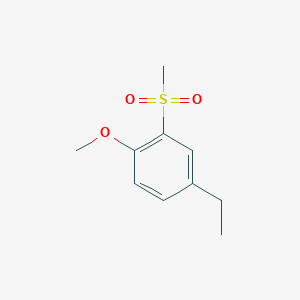
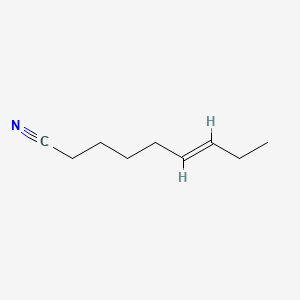

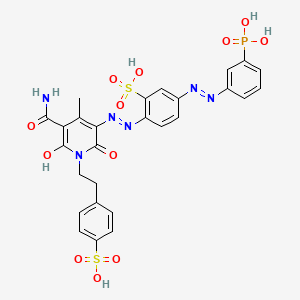

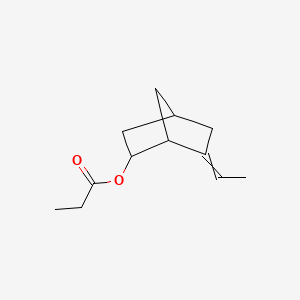

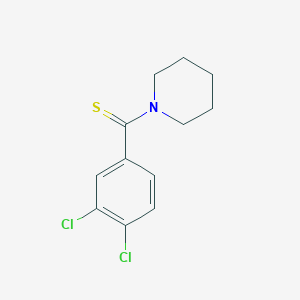
![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)
